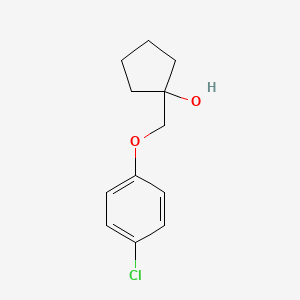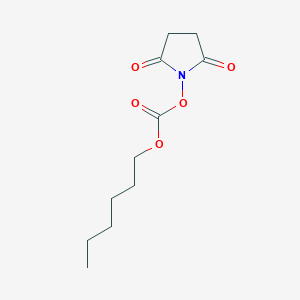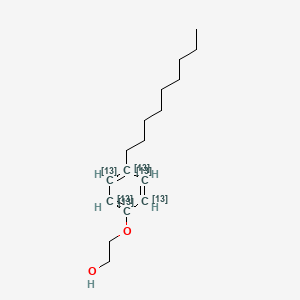
(2R,3aR,7aR)-1-(((R)-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is a complex organic compound with a unique structure that includes an indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid typically involves multiple steps, including the formation of the indole ring and the introduction of the alanyl and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic Acid
- (3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
Uniqueness
Compared to similar compounds, (2R,3aR,7aR)-1-((®-1-Ethoxy-1-oxopentan-2-yl)-D-alanyl)octahydro-1H-indole-2-carboxylic Acid has a unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H32N2O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R,3aR,7aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
IPVQLZZIHOAWMC-OXGONZEZSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



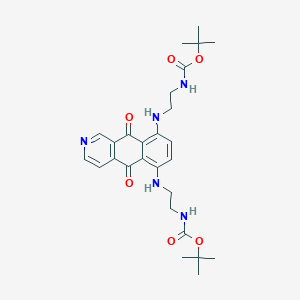


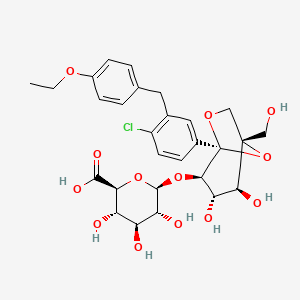
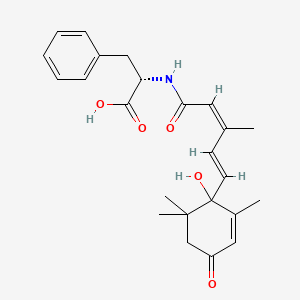

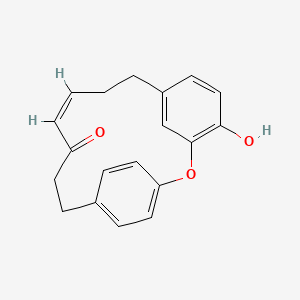
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
